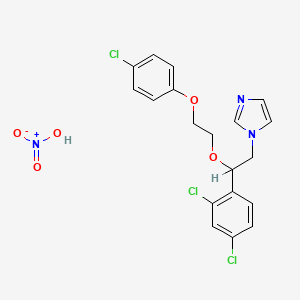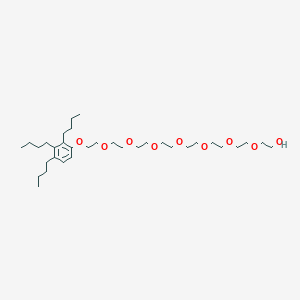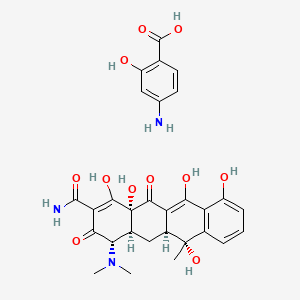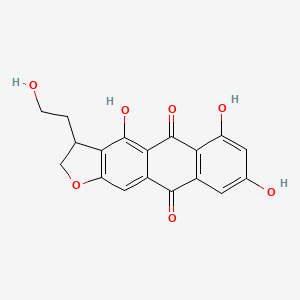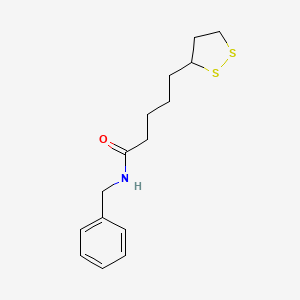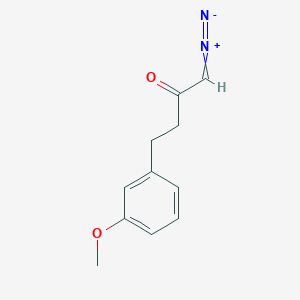
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring
Preparation Methods
The synthesis of 1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate substrate. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as 3-methoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a suitable coupling partner, such as an enolate, to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form azo compounds or reduction to form hydrazines.
Coupling Reactions: It can participate in coupling reactions with phenols, amines, and other aromatic compounds to form azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Medicinal Chemistry:
Analytical Chemistry: The compound is employed in various analytical techniques, including spectrophotometry and chromatography, for the detection and quantification of analytes.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate involves the formation of reactive intermediates, such as diazonium ions and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of desired products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparison with Similar Compounds
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate: Similar in structure but with a different substitution pattern on the aromatic ring.
1-Diazonio-3-methyl-4-phenyl-1,3-butadien-2-olate: Differing in the position and nature of the substituents.
(1Z)-1-Diazonio-3-(4-methylphenyl)-1-buten-2-olate: Another structurally related compound with variations in the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
73706-63-5 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-diazo-4-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-4-2-3-9(7-11)5-6-10(14)8-13-12/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
LZDMNUIUAITSDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



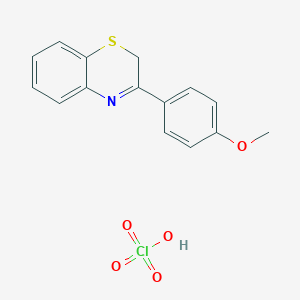
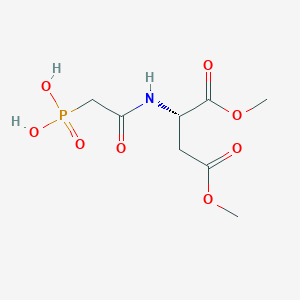
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
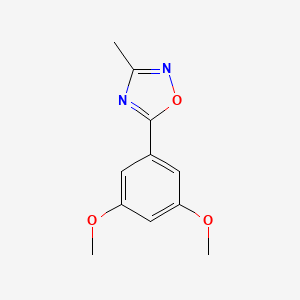

![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
